molecular formula C5H8N4 B156686 6-Methyl-2,4-pyrimidinediamine CAS No. 1791-73-7

6-Methyl-2,4-pyrimidinediamine

Cat. No. B156686
CAS RN: 1791-73-7
M. Wt: 124.14 g/mol
InChI Key: HERHQNVDSHUKAK-UHFFFAOYSA-N
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Description

6-Methyl-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This particular compound is a derivative of pyrimidine with specific substitutions at the 2, 4, and 6 positions of the ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 6-Methyl-2,4-pyrimidinediamine, has been extensively studied. For instance, a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved by reacting 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, followed by elimination and tautomerisation processes . Another approach involves a three-component domino reaction to create 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives, starting from 6-aminouracil . Additionally, the synthesis of related compounds from 2-amino-6-methyluracil through protection and cyclization steps has been described .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic methods. For example, the structure of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was assigned based on spectral data, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra . Quantum-chemical methods have also been used to characterize the structure of pyrimidine derivatives, such as the pyrimidine-(6-4)-pyrimidone photoproduct .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine involves cyclization, methylation, and oxidation steps . The formation of pyrimido[4,5-d]pyrimidine derivatives can be achieved through [4+2] cycloaddition reactions, followed by elimination and oxidative aromatisation . Additionally, double cross-coupling reactions have been used to prepare 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are often determined by their substituents and the overall molecular structure. For example, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been studied, revealing solvatochromism and potential as pH sensors . The electronic structures of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have been explored using DFT and TD-DFT computations, providing insights into their reactivity and interactions .

Scientific Research Applications

Antimalarial Research

6-Methyl-2,4-pyrimidinediamine derivatives have been explored for their potential as antimalarial agents. Investigations into the synthesis of such compounds, like 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, demonstrate efforts to develop new treatments for malaria. However, some derivatives have shown limited antimalarial activity (Hung & Werbel, 1984).

Antitumor Activity

The derivatives of 6-Methyl-2,4-pyrimidinediamine have been synthesized with potential applications in antitumor treatments. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).

Antiviral Research

Some derivatives of 6-Methyl-2,4-pyrimidinediamine exhibit antiviral properties, particularly against retroviruses. Compounds such as 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have been found to inhibit human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Agricultural Applications

In agriculture, derivatives like 2-amino 4-chloro 6-methyl pyrimidine (AM), serve as nitrification inhibitors, enhancing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).

DNA Photosensitization

Research on 6-Methyl-2,4-pyrimidinediamine derivatives includes studying their role in DNA photosensitization. The chromophore 5-methyl-2-pyrimidone embedded in DNA has been identified as a potential photosensitizer inducing damage in thymine DNA (Bignon et al., 2015).

Nonlinear Optics and Pharmacophore Analysis

The significance of the pyrimidine ring in nonlinear optics (NLO) fields and medicine has led to studies on 4-thiopyrimidines derivatives for their potential applications in NLO and pharmacophore analysis (Hussain et al., 2020).

Anti-Inflammatory and Analgesic Properties

Pyrimidine heterocycles with hydroxy groups have been synthesized and screened for their analgesic and anti-inflammatory activities. Studies have found that the nature of the substituent plays a significant role in these activities (Muralidharan et al., 2019).

Safety And Hazards

6-Methyl-2,4-pyrimidinediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Research has shown that 6-Methyl-2,4-pyrimidinediamine and its derivatives have potential as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . This indicates the prospectivity of further development of synthesized systems for the search for new plant growth stimulators .

properties

IUPAC Name

6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHQNVDSHUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902889
Record name NoName_3465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,4-pyrimidinediamine

CAS RN

1791-73-7
Record name 1791-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A mixture of 50.0 grams (0.348 mole) of 2-amino-4-chloro-6-methylpyrimidine (commercially available) and 100 mL of aqueous 30% ammonia in 400 mL of methanol is placed in a high pressure vessel and heated to 130°-165° C. under a pressure of 140-250 psig, where it is stirred for 13 hours. After this time, the reaction mixture is allowed to cool to ambient temperature. The reaction vessel is then opened and the reaction mixture is removed. The reaction vessel is washed with 200 mL of methanol, and the wash is combined with the reaction mixture. The combination is concentrated under reduced pressure to a residual solid. The solid is then stirred for 2 hours at ambient temperature with 100 mL of aqueous 30% ammonia. The mixture is cooled to 0° C., and the solid is collected by filtration. The solid is dried, yielding 40.8 grams of 2,4-diamino-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
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50 g
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400 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of p-aminoacetophenone (1.35 g) and 2-amino-4-chloro-6-methylpyrimidine (1.435 g) in 20 mL water was treated with 0.85 mL conc HCl and heated at reflux for 1 hr. Addition of 20 mL 1N KOH gave a light buff solid, which was filtered out and dried to give 2.28 g acetylphenyl)amino-2-amino-6-methylpyrimidine, mp 194°-196° C. Of this, 1.21 g was treated with methyl iodide (3 mL) in dimethylformamide (15 mL) at room temperature for 42 hr. Dilution with ethyl acetate and filtration gave 1.11 g 4-(4-acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide as a white powder, mp 302°-3° C.
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1.35 g
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1.435 g
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20 mL
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0.85 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Seenaiah, T Rekha, A Padmaja… - Medicinal Chemistry …, 2017 - Springer
A new class of pyrimidinyl bis(benzoxazoles/benzothiazoles/benzimidazoles) linked by amino sulfamido moieties were prepared and tested for antimicrobial activity. The bis(benzazolyl)…
Number of citations: 7 link.springer.com
DW Fry, JA Besserer - Cancer research, 1988 - AACR
The purpose of this study was to characterize the transport properties of trimetrexate in WI-L2 human lymphoblastoid cells and determine the mode of resistance that had developed in a …
Number of citations: 60 aacrjournals.org
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
DJ Brown - 2009 - books.google.com
Page 1 The Chemistry of Heterocyclic Compounds Desmond Brown Page 2 THE PYRIMIDINES DJ BROWN Research School of Chemistry Australian National University Canberra …
Number of citations: 2 books.google.com
A Argade, CA Foster City, DG Payan… - Journal of …, 2004 - researchgate.net
(57) ABSTRACT The present invention provides methods of treating or preventing autoimmune diseases with 2, 4-pyrimidinediamine compounds, as well as methods of treating, …
Number of citations: 2 www.researchgate.net

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